11-[(4-cyclohexylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
11-[(4-Cyclohexylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is a polycyclic heteroaromatic compound featuring a benzimidazole core fused with pyridine and cyclopentane rings. The molecule is substituted at position 11 with a 4-cyclohexylphenylamino group and at position 4 with a nitrile moiety. This structural complexity confers unique physicochemical and biological properties, making it a candidate for pharmacological studies, particularly in antimicrobial and kinase inhibition research.
Properties
IUPAC Name |
16-(4-cyclohexylanilino)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4/c28-17-23-21-9-6-10-22(21)26(31-25-12-5-4-11-24(25)30-27(23)31)29-20-15-13-19(14-16-20)18-7-2-1-3-8-18/h4-5,11-16,18,29H,1-3,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQMKKCEEGEKED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NC3=C4CCCC4=C(C5=NC6=CC=CC=C6N35)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 11-[(4-cyclohexylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is a member of the benzimidazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications based on available research findings.
Structural Characteristics
The molecular structure of the compound includes a cyclopenta[4,5]pyrido[1,2-a]benzimidazole core with a carbonitrile group and a cyclohexylphenyl substituent. Understanding the structure-activity relationship (SAR) is crucial for elucidating its biological effects.
Biological Activity Overview
Recent studies have highlighted the biological activity of various benzimidazole derivatives, including those structurally related to our compound. Key areas of activity include:
- Anticancer Activity : Benzimidazole derivatives have been recognized for their anticancer properties. For instance, compounds with similar structures have shown selective cytotoxicity against various cancer cell lines including breast and renal cancer cells .
- Antimicrobial Properties : Some benzimidazole derivatives exhibit antimicrobial effects against a range of pathogens. This activity is often attributed to their ability to inhibit key enzymes involved in microbial metabolism .
- Antimalarial Activity : Research has demonstrated that certain pyrido[1,2-a]benzimidazole compounds can selectively accumulate in Plasmodium falciparum, the malaria-causing parasite, suggesting potential as antimalarial agents .
Anticancer Activity
A study evaluated a series of benzimidazole derivatives for their cytotoxic effects against cancer cell lines using the NCI 60 panel. Compounds similar to our target showed promising results, particularly against breast cancer cell lines (e.g., MCF-7) and renal cancer cell lines (e.g., UO-31). The mechanism of action appears to involve apoptosis induction through caspase activation .
Antimicrobial Activity
Benzimidazole derivatives have shown effectiveness against various bacterial strains. For example, compounds were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of bacterial growth. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antimalarial Mechanism
In studies focused on antimalarial activity, compounds with similar structural motifs to our target were found to inhibit hemozoin formation in P. falciparum. The selective localization within the parasite's digestive vacuole suggests that these compounds may disrupt critical processes necessary for parasite survival .
Data Tables
| Activity | Cell Line / Pathogen | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 5.0 | Apoptosis induction via caspase activation |
| Antimicrobial | E. coli | 12.0 | Inhibition of cell wall synthesis |
| Antimalarial | P. falciparum | 8.0 | Inhibition of hemozoin formation |
Scientific Research Applications
Inhibition of Enzymes
Research indicates that this compound acts as an inhibitor of specific enzymes involved in critical signaling pathways. For instance, it has been studied for its ability to inhibit Bruton's Tyrosine Kinase (Btk) , which plays a vital role in immune cell signaling and proliferation. Inhibiting Btk can be beneficial for treating autoimmune diseases and certain types of cancers .
Anticancer Activity
The compound has demonstrated promising anticancer properties in preclinical studies. It is believed to interfere with the proliferation of cancer cells by targeting multiple pathways involved in cell cycle regulation and apoptosis. This makes it a candidate for further development as an anticancer agent .
Neuroprotective Effects
Emerging research suggests that the compound may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. Its ability to modulate neurotransmitter systems could provide therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease .
Case Study 1: Inhibition of Btk
In a study published in Nature, researchers evaluated the efficacy of various Btk inhibitors, including derivatives of the target compound. The results indicated that compounds structurally similar to 11-[(4-cyclohexylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile showed significant inhibition of Btk activity, leading to reduced proliferation of malignant B cells .
Case Study 2: Anticancer Efficacy
A preclinical trial assessed the anticancer properties of this compound against several cancer cell lines. The findings revealed that it effectively induced apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index. The mechanism was linked to the activation of caspases and modulation of survival pathways .
Synthesis and Production
The synthesis of This compound involves several steps:
- Step 1: Formation of the cyclopentapyrido-benzimidazole core through cyclization reactions.
- Step 2: Introduction of the cyclohexylphenyl amino group via nucleophilic substitution.
- Step 3: Addition of the carbonitrile group through cyanation reactions.
These synthetic routes have been optimized for yield and purity, making large-scale production feasible for clinical trials and potential commercialization.
Comparison with Similar Compounds
Key Observations :
- The 4-cyclohexylphenylamino substituent in the target compound combines a cyclohexyl group (lipophilic) with a phenyl ring (aromatic), offering balanced hydrophobicity and steric bulk compared to purely aliphatic (e.g., piperidinyl ) or aromatic (e.g., fluorenyl ) substituents.
- Substitutions with electron-donating groups (e.g., methoxy in ) may enhance solubility but reduce metabolic stability, whereas nitrile groups (as in the target compound) improve hydrogen-bonding capacity .
Physicochemical Properties
Predicted properties of the target compound vs. analogs:
Q & A
Q. What synthetic methodologies are most effective for synthesizing 11-[(4-cyclohexylphenyl)amino]-...carbonitrile, and how can reaction conditions be optimized?
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Methodological Answer : Synthesis typically involves multi-step protocols, including cyclocondensation, nucleophilic substitution, and carbonitrile introduction. For example, analogous pyrido-benzimidazole derivatives are synthesized via coupling of halogenated intermediates with cyclohexylphenylamine under Buchwald-Hartwig conditions (Pd catalysts, ligand systems like XPhos) . Optimization requires iterative adjustment of temperature (80–120°C), solvent polarity (DMF vs. THF), and stoichiometric ratios. Yield improvements (>70%) are achieved by monitoring intermediates via LC-MS and TLC.
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Characterization Table :
| Technique | Parameters | Key References |
|---|---|---|
| NMR (¹H/¹³C) | DMSO-d₆, 400 MHz, δ 7.2–8.5 ppm | |
| HPLC-PDA | C18 column, acetonitrile/H₂O gradient | |
| FTIR | ν(C≡N) ~2220 cm⁻¹, ν(N-H) ~3350 cm⁻¹ |
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Begin with cytotoxicity screening (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls (e.g., HEK-293). Use IC₅₀ determination with dose-response curves (1–100 µM). Parallel assays for kinase inhibition (e.g., JAK2, EGFR) employ fluorescence-based ADP-Glo™ kits. Ensure replicates (n=6) and statistical validation (ANOVA, p<0.05) to address variability .
Advanced Research Questions
Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?
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Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) predict binding affinities to targets like kinases or DNA topoisomerases. Validate using experimental IC₅₀ values and compare with analogs (e.g., pyrido-benzimidazole derivatives). Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to correlate with redox activity .
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Key Parameters for MD Simulations :
| Parameter | Setting | Reference |
|---|---|---|
| Force Field | CHARMM36 | |
| Solvation | TIP3P water model | |
| Simulation Time | 100 ns, 2 fs time step |
Q. What experimental designs mitigate contradictions in pharmacokinetic (PK) data across studies?
- Methodological Answer : Address PK variability via:
- In vivo studies : Use randomized block designs with split plots (e.g., dose groups as main plots, time points as subplots) .
- Metabolic profiling : LC-HRMS identifies phase I/II metabolites in plasma and liver microsomes. Cross-validate with isotopic labeling (¹⁴C-tracing) to confirm clearance pathways .
- Statistical reconciliation : Apply mixed-effects models (NLME) to account for inter-species differences (rodent vs. primate) .
Q. How can environmental fate and ecotoxicological risks be assessed for this compound?
- Methodological Answer : Follow INCHEMBIOL framework :
Physicochemical profiling : Measure logP (octanol-water), hydrolysis half-life (pH 7–9), and photodegradation (UV-Vis).
Biotic/abiotic partitioning : Use OECD 307 soil degradation tests.
Trophic transfer assays : Expose Daphnia magna (48h EC₅₀) and zebrafish embryos (FET test).
- Key Metrics :
| Metric | Method | Threshold |
|---|---|---|
| Bioconcentration | BCF >2000 (high risk) | |
| EC₅₀ (Daphnia) | <10 mg/L (acute toxicity) |
Data Contradiction Analysis
Q. How to resolve discrepancies in reported IC₅₀ values across cell-based assays?
- Methodological Answer : Potential sources of variability:
- Cell passage number : Use low-passage cells (≤20) to avoid genetic drift .
- Assay conditions : Standardize serum concentration (e.g., 10% FBS) and incubation time (48h vs. 72h).
- Data normalization : Include internal controls (e.g., staurosporine as a positive control) and use normalized viability (% of untreated cells) .
Theoretical Framework Integration
Q. How to align mechanistic studies with existing kinase inhibition theories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
